N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine
Overview
Description
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine: is a complex organic compound known for its versatile applications in various scientific fields. This compound, with the molecular formula C({28})H({31})N(_{5}), is characterized by its unique structure, which includes a benzyl group and three pyridin-2-ylmethyl groups attached to a propane-1,3-diamine backbone .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with various metal ions makes it valuable in catalysis and material science .
Biology and Medicine
In biological research, N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine has been studied for its potential as an algicidal agent, showing effectiveness against harmful algae . Its structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound is used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine is a chemical compound that has been studied for its potential use as an algicidal agent . It is primarily used in the field of Materials Science as a ligand in Metal-Organic Frameworks (MOFs) .
Mode of Action
It was synthesized as part of a series of 79 derivatives based on the structure of n1-benzyl-n3, n3-diethylpropane-1,3-diamine
Safety and Hazards
The safety and hazards associated with “N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine” need to be carefully considered. The acute toxicities of the compounds against Daphnia magna showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their condensation:
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Step 1: Preparation of Pyridin-2-ylmethyl Chloride
Reagents: Pyridine, formaldehyde, hydrochloric acid.
Conditions: Reflux in an organic solvent like toluene.
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Step 2: Formation of N1-Benzylpropane-1,3-diamine
Reagents: Benzyl chloride, propane-1,3-diamine.
Conditions: Reflux in ethanol or another suitable solvent.
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Step 3: Condensation Reaction
Reagents: N1-Benzylpropane-1,3-diamine, pyridin-2-ylmethyl chloride.
Conditions: Base such as sodium hydroxide, reflux in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding N-oxides.
Reduction: Reduced amines.
Substitution: Substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-Bis(pyridin-2-ylmethyl)propane-1,3-diamine
- N1-Benzyl-N1,N3-bis(pyridin-2-ylmethyl)propane-1,3-diamine
Uniqueness
Compared to similar compounds, N1-Benzyl-N1,N3,N3-tris(pyridin-2-ylmethyl)propane-1,3-diamine has a unique combination of three pyridin-2-ylmethyl groups, which enhances its ability to form multiple coordination bonds with metal ions. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .
Properties
IUPAC Name |
N-benzyl-N,N',N'-tris(pyridin-2-ylmethyl)propane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5/c1-2-11-25(12-3-1)21-32(22-26-13-4-7-16-29-26)19-10-20-33(23-27-14-5-8-17-30-27)24-28-15-6-9-18-31-28/h1-9,11-18H,10,19-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQEUXQQBIXEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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